molecular formula C6H8N2O4 B3052312 N,N'-Diacetyloxamide CAS No. 40227-15-4

N,N'-Diacetyloxamide

Cat. No. B3052312
CAS RN: 40227-15-4
M. Wt: 172.14 g/mol
InChI Key: YKLXUKBPDJLLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04981963

Procedure details

Aniline (50 ml, 0.549 mol) and N,N'-diacetyloxamide (5 g, 0.029 mol) are charged into a three-necked flask equipped with a condenser, a magnetic stirrer, an inlet tube for nitrogen and a thermometer. The temperature is brought to 50° C. while vigorously stirring and after 2 hours the reaction is stopped by removing the heating bath.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N[C:12]([C:14]([NH:16][C:17](=O)[CH3:18])=[O:15])=[O:13])(=O)C>>[C:2]1([NH:1][C:12]([C:14]([NH:16][C:17]2[CH:18]=[CH:4][CH:3]=[CH:2][CH:7]=2)=[O:15])=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NC(=O)C(=O)NC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
while vigorously stirring and after 2 hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, a magnetic stirrer, an inlet tube for nitrogen
CUSTOM
Type
CUSTOM
Details
is brought to 50° C.
CUSTOM
Type
CUSTOM
Details
by removing the heating bath

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)C(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.